Neurokinin B

Descripción general

Descripción

La neuroquinina B es un neuropéptido taquicinina que juega un papel crucial en la regulación de las funciones fisiológicas y los procesos fisiopatológicos en los sistemas nervioso central y periférico. Es un péptido amiloide que se une al cobre y se ha visto implicado en diversas enfermedades neurodegenerativas debido a su interacción con los iones de cobre .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La formación de un complejo neuroquinina B-cobre en una estequiometría 1:1 se ha confirmado mediante espectrometría de masas. El autoensamblaje de la neuroquinina B y sus especies mutantes se puede investigar utilizando el ensayo de fluorescencia de tioflavina T y la microscopía de fuerza atómica. El potencial redox del complejo neuroquinina B-cobre se determina que es de 0,77 V frente a Ag/AgCl .

Métodos de producción industrial

Los métodos de producción industrial de neuroquinina B no están bien documentados, pero el péptido se puede sintetizar utilizando técnicas estándar de síntesis de péptidos en fase sólida. Esto implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento, seguida de la purificación y caracterización utilizando cromatografía líquida de alto rendimiento y espectrometría de masas.

Análisis De Reacciones Químicas

Tipos de reacciones

La neuroquinina B experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: La reducción de los complejos neuroquinina B-cobre se puede estudiar utilizando voltametría cíclica.

Reactivos y condiciones comunes

Reducción: La voltametría cíclica se utiliza para estudiar la reducción de los complejos neuroquinina B-cobre.

Sustitución: Los análogos de aminoácidos y las técnicas de mutagénesis se utilizan para estudiar las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de la oxidación de la neuroquinina B incluyen especies reactivas de oxígeno, que pueden provocar daño celular y neurodegeneración . La reducción de los complejos neuroquinina B-cobre da como resultado la formación de iones de cobre reducidos y neuroquinina B .

Aplicaciones Científicas De Investigación

La neuroquinina B tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La neuroquinina B ejerce sus efectos uniéndose al receptor de neuroquinina 3, un receptor de taquicinina esencial para el eje hipotálamo-hipófisis-gónadas. La unión de la neuroquinina B al receptor de neuroquinina 3 activa una cascada de señalización que regula la liberación de la hormona liberadora de gonadotropinas . Esta interacción es crucial para la regulación de las funciones reproductivas y el mantenimiento de la homeostasis en el sistema nervioso central .

Comparación Con Compuestos Similares

Compuestos similares

Neuroquinina A: Un neuropéptido taquicinina que se une al receptor de neuroquinina 2 y está involucrado en la contracción del músculo liso y la vasodilatación.

Unicidad

La neuroquinina B es única en su capacidad para unirse al receptor de neuroquinina 3 y regular la liberación de la hormona liberadora de gonadotropinas. Esto la convierte en una pieza fundamental en la regulación de las funciones reproductivas y el mantenimiento de la homeostasis en el sistema nervioso central .

Actividad Biológica

Neurokinin B (NKB) is a neuropeptide belonging to the tachykinin family, primarily known for its role in the regulation of reproductive functions through its action on the hypothalamic-pituitary-gonadal (HPG) axis. This article provides a comprehensive overview of the biological activity of NKB, including its mechanisms of action, physiological effects, and potential therapeutic applications.

NKB exerts its biological effects primarily through the neurokinin-3 receptor (NK3R), which is highly expressed in specific neuronal populations within the hypothalamus. The interaction between NKB and NK3R is crucial for the regulation of gonadotropin-releasing hormone (GnRH) secretion, which in turn influences reproductive hormone release from the pituitary gland.

KNDy Neurons

NKB is co-expressed with kisspeptin and dynorphin in neurons known as KNDy neurons located in the arcuate nucleus of the hypothalamus. These neurons function as the GnRH pulse generator, facilitating pulsatile GnRH release essential for normal reproductive function. NKB stimulates these neurons, while dynorphin inhibits them, creating a balance that regulates hormone release effectively .

Physiological Effects

The physiological effects of NKB are diverse and include:

- Regulation of Reproductive Hormones : NKB plays a significant role in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Studies have shown that NKB administration can increase LH and FSH mRNA levels in various animal models .

- Influence on Gonadotropin Secretion : In animal studies, NKB has been shown to suppress GnRH pulse generator frequency through opioid receptor pathways, indicating a complex interaction between different neuropeptides in regulating reproductive hormone secretion .

- Sexual Dimorphism : Research indicates that NKB-expressing neurons exhibit sexual dimorphism, with a higher density observed in females. This difference is thought to be influenced by prenatal testosterone exposure .

Case Studies

- Clinical Studies on NKB Administration : A clinical study investigated the effects of NKB administration on reproductive hormone secretion in healthy volunteers. The results indicated no significant changes in hormone levels, suggesting a more complex role for NKB in human reproduction than previously understood .

- Animal Models : In ovariectomized rat models, intracerebroventricular injections of NKB resulted in increased LH levels, demonstrating its direct effect on gonadotropin release . Furthermore, studies involving tilapia have highlighted the evolutionary conservation of NKB's role in reproductive regulation across species .

Research Findings

Recent studies have elucidated several key findings regarding NKB:

- Inhibitory Effects on GnRH Pulse Generator : NKB has been shown to inhibit the frequency of GnRH pulses via opioid receptor mechanisms, indicating its potential role in controlling reproductive cycles .

- Therapeutic Potential : The emerging understanding of NKB's role in reproductive health opens avenues for therapeutic interventions targeting NK3R for conditions like hypogonadism and other reproductive disorders .

Data Table: Summary of Key Findings on this compound

Propiedades

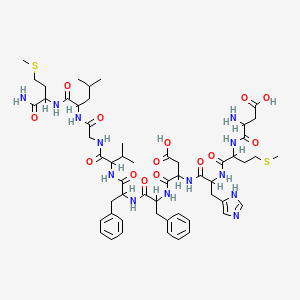

IUPAC Name |

3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H79N13O14S2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXYSAFTNPANFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H79N13O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1210.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86933-75-7 | |

| Record name | Neurokinin K | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.